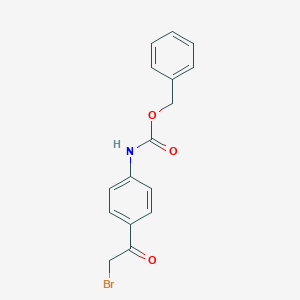
Benzyl (4-(2-bromoacetyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (4-(2-bromoacetyl)phenyl)carbamate is an organic compound with the molecular formula C16H14BrNO3 and a molecular weight of 348.19 g/mol . It is also known by its IUPAC name, benzyl 4-(bromoacetyl)phenylcarbamate . This compound is characterized by the presence of a bromoacetyl group attached to a phenyl ring, which is further connected to a carbamate group. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Benzyl (4-(2-bromoacetyl)phenyl)carbamate typically involves the reaction of 4-aminophenylacetic acid with benzyl chloroformate in the presence of a base to form the intermediate benzyl 4-aminophenylacetate . This intermediate is then reacted with bromoacetyl bromide under controlled conditions to yield the final product . The reaction conditions often include the use of an inert atmosphere and temperatures ranging from 2-8°C .
Chemical Reactions Analysis
Benzyl (4-(2-bromoacetyl)phenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.
Scientific Research Applications
Benzyl (4-(2-bromoacetyl)phenyl)carbamate is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Benzyl (4-(2-bromoacetyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and proteins . The bromoacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity . This property makes it a valuable tool in the study of enzyme function and inhibition .
Comparison with Similar Compounds
Benzyl (4-(2-bromoacetyl)phenyl)carbamate can be compared with other similar compounds, such as:
Benzyl (4-acetyl)phenylcarbamate: Lacks the bromine atom, resulting in different reactivity and applications.
Benzyl (4-(2-chloroacetyl)phenyl)carbamate: Contains a chloroacetyl group instead of a bromoacetyl group, leading to variations in chemical behavior and biological activity.
Benzyl (4-(2-fluoroacetyl)phenyl)carbamate: The presence of a fluoroacetyl group imparts different electronic properties and reactivity compared to the bromoacetyl derivative.
These comparisons highlight the unique properties of this compound, making it a distinct and valuable compound in scientific research.
Properties
IUPAC Name |
benzyl N-[4-(2-bromoacetyl)phenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-10-15(19)13-6-8-14(9-7-13)18-16(20)21-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOOUOYLZRYRQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40597085 |
Source


|
| Record name | Benzyl [4-(bromoacetyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157014-41-0 |
Source


|
| Record name | Benzyl [4-(bromoacetyl)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40597085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
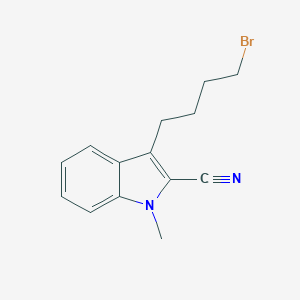
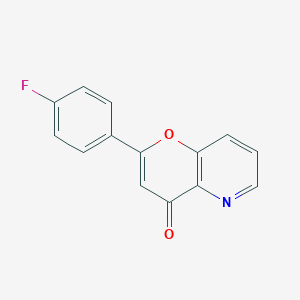
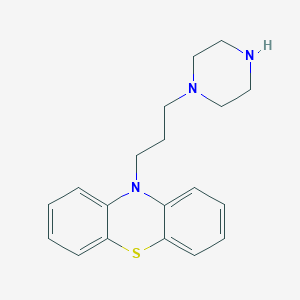

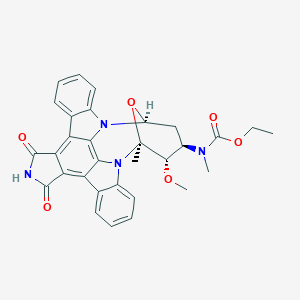
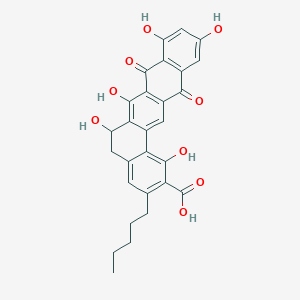
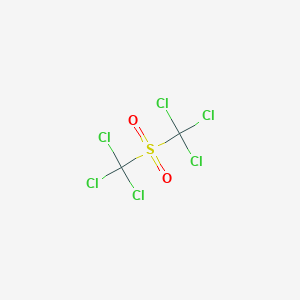
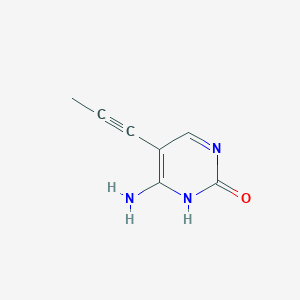


![N-[4-[1-(2-Fluorobenzyl)-3-butyl-2,6-dixo-2,3,6,7-tetrahydro-1H-purin-8-ylmethyl]phenyl]acetamide](/img/structure/B130872.png)
![N-[4-(1-ALLYL-3-BUTYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YLMETHYL)PHENYL]ACETAMIDE](/img/structure/B130874.png)


